1-Chloro-8-methoxynaphthalene

Physical Organic Chemistry Process Development Analytical Chemistry

1-Chloro-8-methoxynaphthalene (CAS 41908-14-9) is a 1,8-peri-disubstituted naphthalene featuring a chlorine atom at position 1 and a methoxy group at position 8 on the aromatic scaffold. This substitution pattern creates a sterically constrained environment with potential for unique through-space electronic interactions, which distinguishes it from mono-substituted naphthalene analogs.

Molecular Formula C11H9ClO
Molecular Weight 192.64 g/mol
CAS No. 41908-14-9
Cat. No. B3052493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-8-methoxynaphthalene
CAS41908-14-9
Molecular FormulaC11H9ClO
Molecular Weight192.64 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C(=CC=C2)Cl
InChIInChI=1S/C11H9ClO/c1-13-10-7-3-5-8-4-2-6-9(12)11(8)10/h2-7H,1H3
InChIKeyQKBGHNRIARRWFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-8-methoxynaphthalene (CAS 41908-14-9): Core Properties and Structural Context for Procurement Decisions


1-Chloro-8-methoxynaphthalene (CAS 41908-14-9) is a 1,8-peri-disubstituted naphthalene featuring a chlorine atom at position 1 and a methoxy group at position 8 on the aromatic scaffold [1]. This substitution pattern creates a sterically constrained environment with potential for unique through-space electronic interactions, which distinguishes it from mono-substituted naphthalene analogs. The compound is a crystalline solid at room temperature (melting point 44 °C) , offering handling advantages over liquid 1-chloronaphthalene and 1-methoxynaphthalene in gravimetric workflows. Key computed properties include an XLogP3 of 3.5 and a topological polar surface area of 9.2 Ų [1]. These characteristics position the compound as a versatile intermediate for the controlled synthesis of axially chiral biaryls, advanced organic materials, and halogenated probe molecules supporting structure–activity relationship (SAR) campaigns where both the chloro substituent and the methoxy directing group are required.

Why Generic 1-Chloro-8-methoxynaphthalene Analogs Cannot Be Directly Interchanged in Critical Applications


Substituting 1-chloro-8-methoxynaphthalene with superficially similar compounds such as 1-chloronaphthalene, 1-methoxynaphthalene, or even the corresponding 1-bromo-8-methoxynaphthalene introduces quantifiable changes in physicochemical properties and reactivity that can alter synthetic outcomes, purification protocols, and biological readouts [1][2]. The unique 1,8-peri-relationship between the electron-withdrawing chloro group and the electron-donating methoxy substituent generates steric compression and electronic communication not present in mono-substituted analogs, influencing rotational barriers around biaryl axes and regioselectivity in subsequent cross-coupling steps [3]. These differences become critical when the compound is used as a key building block in atropisomer synthesis, chiral ligand preparation, or when its specific CYP inhibition fingerprint must be reproduced for in vitro SAR interpretation. The quantitative evidence below demonstrates these differentiating points.

Quantitative Head-to-Head Evidence: Why Choose 1-Chloro-8-methoxynaphthalene Over Its Closest Analogs


Solid-State Handling Advantage: Melting Point Comparison with Mono-Substituted Naphthalenes

1-Chloro-8-methoxynaphthalene is a crystalline solid with a melting point of 44 °C . In contrast, 1-chloronaphthalene is a liquid at ambient temperature (melting point approximately -2.5 °C) and 1-methoxynaphthalene is a low-melting solid (melting point approximately 5 °C) [1]. The 39–46 °C elevation in melting point relative to these mono-substituted analogs reflects stronger crystal lattice interactions introduced by the peri-disubstituted pattern, translating into direct practical benefits during compound handling.

Physical Organic Chemistry Process Development Analytical Chemistry

Modulated Lipophilicity: XLogP3 Comparison Reveals Distinct Partitioning Properties

The computed octanol–water partition coefficient (XLogP3) for 1-chloro-8-methoxynaphthalene is 3.5 [1]. This value is 0.7–0.8 log units lower than that of 1-chloronaphthalene (XLogP3 ≈ 4.2–4.6) , indicating that the introduction of the methoxy group significantly reduces lipophilicity. The value is also 0.3 log units higher than that of 1-bromo-8-methoxynaphthalene (XLogP3 = 3.8) [2], demonstrating that the chloro substituent provides intermediate lipophilicity relative to the bromo analog.

Drug Discovery ADME Prediction Biophysical Chemistry

Differential CYP Inhibition Fingerprint: P450 Isoform Selectivity Profile

1-Chloro-8-methoxynaphthalene inhibits cytochrome P450 1A1 (CYP1A1) with an IC50 of 5,000 nM, but shows approximately 10-fold weaker inhibition against CYP2B1 (IC50 = 53,000 nM) [1]. In comparison, 1-chloronaphthalene exhibits CYP1A2 inhibition with an IC50 of 50,000 nM [2]. Although the isoforms differ, the 10-fold lower IC50 for CYP1A family inhibition by 1-chloro-8-methoxynaphthalene versus 1-chloronaphthalene's effect on CYP1A2 suggests that peri-substitution with a methoxy group enhances affinity for planar aromatic hydrocarbon–responsive P450 isoforms.

Drug Metabolism Toxicology Enzymology

Peri-Substitution Architecture: Enabling Axial Chirality in Biaryl Synthesis

The 1,8-peri-disubstitution pattern of 1-chloro-8-methoxynaphthalene creates a sterically congested environment that, upon Suzuki–Miyaura cross-coupling at the C1 position, yields 1-aryl-8-methoxynaphthalene derivatives possessing atropisomerism—a property absent in non-peri-substituted analogs such as 1-chloronaphthalene and 1-methoxynaphthalene [1]. This behavior has been exploited for the preparation of novel axially chiral biaryl ligands, where the peri-interaction between the C8 methoxy group and the C1 aryl substituent raises the rotational barrier around the biaryl axis [1].

Asymmetric Synthesis Chiral Ligand Design Atropisomerism

Optimal Deployment Scenarios for 1-Chloro-8-methoxynaphthalene Based on Quantitative Differentiation


Synthesis of Atropisomeric Biaryl Ligands for Asymmetric Catalysis

When the synthetic target requires a configurationally stable, axially chiral biaryl scaffold, 1-chloro-8-methoxynaphthalene serves as a privileged precursor. The peri-chloro substituent enables Pd-catalyzed Suzuki–Miyaura cross-coupling to introduce an aryl group at C1, while the peri-methoxy group sterically compresses the newly formed biaryl bond, raising the atropisomerization barrier and facilitating enantiomeric resolution [1]. Mono-substituted naphthalene alternatives such as 1-chloronaphthalene cannot deliver this axial chirality, justifying the selection of this compound for chiral ligand programs [1].

Cytochrome P450 Inhibition Profiling and Structure–Activity Relationship Studies

For in vitro metabolism studies requiring a naphthalene-based CYP inhibitor with a defined isoform selectivity fingerprint, 1-chloro-8-methoxynaphthalene provides measurable CYP1A1 inhibition (IC50 = 5,000 nM) with 10-fold selectivity over CYP2B1 (IC50 = 53,000 nM) [2]. This contrasts with 1-chloronaphthalene's weaker CYP1A2 inhibition (IC50 = 50,000 nM) [3]. The quantified difference ensures that CYP inhibition experiments remain internally consistent and that SAR conclusions are not confounded by analog interchange.

Precision Gravimetric Workflows Requiring Solid-Phase Handling

Laboratories performing quantitative, gravimetric preparation of reaction mixtures or analytical standards benefit from the compound's solid-state form (melting point 44 °C) . Unlike liquid 1-chloronaphthalene (mp -2.5 °C) or low-melting 1-methoxynaphthalene (mp 5 °C), the crystalline nature of 1-chloro-8-methoxynaphthalene minimizes weighing errors, reduces solvent evaporation during handling, and extends storage stability—factors critical for high-reproducibility process chemistry and certified reference material preparation.

Construction of Halogenated Naphthalene Probe Molecules for Chemical Biology

When a halogenated naphthalene scaffold is required for photoaffinity labeling, click chemistry, or halogen bonding studies, the controlled lipophilicity (XLogP3 = 3.5) of 1-chloro-8-methoxynaphthalene offers a balanced hydrophilic–lipophilic profile that facilitates cellular uptake while retaining membrane permeability [4]. The 0.7–0.8 log unit difference relative to the more lipophilic 1-chloronaphthalene (XLogP3 ≈ 4.2) can be decisive in tuning non-specific binding and subcellular localization, making this compound the preferred choice for intracellular probe development.

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